N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-(2,4,6-trimethylphenyl)sulfonylimidazol-4-yl]propanoic acid
CAS No.: 105931-56-4
Cat. No.: VC21537406
Molecular Formula: C20H27N3O6S · C12H23N
Molecular Weight: 618.8 g/mol
* For research use only. Not for human or veterinary use.
![N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-(2,4,6-trimethylphenyl)sulfonylimidazol-4-yl]propanoic acid - 105931-56-4](/images/no_structure.jpg)
CAS No. | 105931-56-4 |
---|---|
Molecular Formula | C20H27N3O6S · C12H23N |
Molecular Weight | 618.8 g/mol |
IUPAC Name | N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-(2,4,6-trimethylphenyl)sulfonylimidazol-4-yl]propanoic acid |
Standard InChI | InChI=1S/C20H27N3O6S.C12H23N/c1-12-7-13(2)17(14(3)8-12)30(27,28)23-10-15(21-11-23)9-16(18(24)25)22-19(26)29-20(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h7-8,10-11,16H,9H2,1-6H3,(H,22,26)(H,24,25);11-13H,1-10H2/t16-;/m0./s1 |
Standard InChI Key | NAJUUIIJQTXJAD-NTISSMGPSA-N |
Isomeric SMILES | CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C=C(N=C2)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C.C1CCC(CC1)NC2CCCCC2 |
SMILES | CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C=C(N=C2)CC(C(=O)O)NC(=O)OC(C)(C)C)C.C1CCC(CC1)NC2CCCCC2 |
Canonical SMILES | CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C=C(N=C2)CC(C(=O)O)NC(=O)OC(C)(C)C)C.C1CCC(CC1)NC2CCCCC2 |
Chemical Structure and Properties
IUPAC Name and Synonyms
The full IUPAC name of the compound is N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-(2,4,6-trimethylphenyl)sulfonylimidazol-4-yl]propanoic acid . This systematic name, while comprehensive, is often unwieldy for practical laboratory usage. In research and industrial settings, the compound is more commonly referred to by its synonym: Boc-His(Mts)-OH (dicyclohexylammonium) salt . This alternative nomenclature directly indicates the compound's identity as a protected form of histidine, with the Boc protecting group on the alpha-amino position, the Mts protecting group on the imidazole side chain, and existing as a salt with dicyclohexylamine.
The name components provide valuable information about the compound's structure and function: "Boc" refers to the tert-butyloxycarbonyl protecting group, "His" identifies the amino acid histidine, "(Mts)" indicates the 2,4,6-trimethylphenylsulfonyl protecting group on the imidazole side chain, "OH" signifies the free carboxylic acid (though it exists as a carboxylate in the salt form), and "dicyclohexylammonium" identifies the counterion forming the salt. This nomenclature system follows conventions widely established in peptide chemistry, allowing specialists to immediately recognize the compound's structural features and potential applications in synthesis protocols.
Structural Features
The compound exhibits several distinctive structural features that contribute to its chemical behavior and utility in peptide synthesis applications. At its core, the compound contains the amino acid histidine with the (S) configuration at the alpha carbon, consistent with the naturally occurring L-amino acids found in proteins. The alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, which consists of a carbamate linkage with a tert-butyl ester. This protecting group creates steric hindrance around the amino group, preventing its participation in unwanted reactions during peptide coupling procedures.
The side chain of histidine contains an imidazole ring, which features two nitrogen atoms with different chemical environments. In this compound, one of these nitrogen atoms (typically the τ-nitrogen, N-1) is protected with a 2,4,6-trimethylphenylsulfonyl (Mts) group. The Mts group serves to neutralize the nucleophilicity and basicity of the imidazole nitrogen during peptide synthesis, preventing side reactions that could compromise yield and purity. The 2,4,6-trimethyl substitution pattern on the phenyl ring of the Mts group provides additional steric bulk that enhances the stability of the protecting group.
The compound exists as a salt with dicyclohexylamine (N-cyclohexylcyclohexanamine), where the carboxylic acid group of the protected histidine is deprotonated, forming a carboxylate anion, while the dicyclohexylamine is protonated, forming a dicyclohexylammonium cation. This salt formation affects various physical properties, including solubility, melting point, and crystallinity, which can be advantageous for handling and storage purposes.
Physical and Chemical Properties
The physical and chemical properties of N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-(2,4,6-trimethylphenyl)sulfonylimidazol-4-yl]propanoic acid are critical determinants of its behavior in laboratory and industrial settings. Based on the compound's structure and the properties of similar protected amino acids, the following characteristics can be anticipated:
Property | Description |
---|---|
Physical State | White to off-white crystalline solid |
Molecular Weight | Approximately 650-700 g/mol |
Solubility | Moderate to good solubility in polar organic solvents (DMF, DMSO, DCM); limited solubility in water and non-polar solvents |
Melting Point | Typically 150-200°C, with decomposition |
Optical Rotation | Expected to be optically active due to the (S) stereocenter |
Stability | Stable under standard laboratory conditions; sensitive to strong acids (which can remove the Boc group) |
pH Stability | Stable in neutral to basic conditions; Boc group vulnerable to acidic conditions |
UV Absorption | Exhibits UV absorption due to the aromatic rings in the structure |
The compound's chemical reactivity is largely determined by its protected functional groups. The carboxylate group, even in salt form, remains available for activation and subsequent peptide bond formation through standard coupling reactions. The Boc protecting group on the alpha-amino position is stable under basic conditions but can be selectively removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents. The Mts protecting group on the imidazole side chain offers robust protection against a variety of reaction conditions but can be removed using specific deprotection strategies, often involving strong acids or nucleophilic reagents.
Spectroscopic Properties
Spectroscopic analysis provides valuable information for characterizing and confirming the structure of N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-(2,4,6-trimethylphenyl)sulfonylimidazol-4-yl]propanoic acid. The compound would display characteristic patterns in various spectroscopic techniques:
In Nuclear Magnetic Resonance (NMR) spectroscopy, the compound would exhibit distinctive signals corresponding to its various structural components. Proton NMR (¹H-NMR) would show signals for the aromatic protons of the imidazole ring and the trimethylphenyl group, the methyl protons of the tert-butyl group and the trimethylphenyl substituents, the methylene protons of the histidine side chain, and the cyclohexyl protons of the dicyclohexylammonium counterion. Carbon-13 NMR (¹³C-NMR) would display signals for the carbonyl carbons of the carboxylate and carbamate groups, the aromatic carbons of the imidazole and trimethylphenyl groups, and the aliphatic carbons of the various alkyl groups.
Infrared (IR) spectroscopy would reveal characteristic absorption bands for the carboxylate group (approximately 1550-1650 cm⁻¹), the carbamate carbonyl of the Boc group (approximately 1680-1710 cm⁻¹), and the sulfonyl group of the Mts protection (approximately 1140-1180 cm⁻¹ and 1310-1350 cm⁻¹). Mass spectrometry, particularly electrospray ionization (ESI-MS), would confirm the molecular weight of the compound and potentially reveal fragmentation patterns consistent with the loss of protecting groups or the dicyclohexylammonium counterion.
Synthesis and Preparation
Synthetic Routes
The synthesis of N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-(2,4,6-trimethylphenyl)sulfonylimidazol-4-yl]propanoic acid typically involves a multi-step process starting from L-histidine. The synthetic pathway must address the challenge of selectively protecting different functional groups while maintaining the stereochemical integrity of the amino acid. A general synthetic route would likely proceed through the following key steps:
The first stage involves the protection of the alpha-amino group of L-histidine with a Boc group. This is typically accomplished using di-tert-butyl dicarbonate (Boc₂O) in a mixture of water and dioxane or another suitable solvent system, with the pH maintained at approximately 9-10 using a base such as sodium hydroxide or triethylamine. This reaction selectively targets the alpha-amino group due to its higher nucleophilicity compared to the imidazole nitrogens under the reaction conditions.
The second stage focuses on the protection of the imidazole side chain with an Mts group. This is usually achieved using 2,4,6-trimethylbenzenesulfonyl chloride in an appropriate solvent (such as dichloromethane or tetrahydrofuran) with a base (such as triethylamine or N,N-diisopropylethylamine) to capture the generated HCl. The reaction conditions must be carefully controlled to ensure selectivity for the desired nitrogen atom of the imidazole ring.
The final stage involves the formation of the dicyclohexylammonium salt. This is typically accomplished by treating the protected histidine derivative (Boc-His(Mts)-OH) with a stoichiometric amount of dicyclohexylamine in an appropriate solvent, followed by isolation of the salt through crystallization or other purification techniques. The salt formation serves to enhance stability and solubility while also providing a convenient form for handling and storage.
Industrial Production Methods
Industrial production of N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-(2,4,6-trimethylphenyl)sulfonylimidazol-4-yl]propanoic acid likely employs similar synthetic routes to those used in laboratory settings, but with optimizations for scale, efficiency, cost-effectiveness, and environmental considerations. Large-scale synthesis might incorporate several key adaptations:
Continuous flow processes might replace traditional batch reactions, particularly for steps involving hazardous reagents or exothermic reactions. Continuous flow systems offer advantages in terms of heat transfer, mixing efficiency, and process control, potentially leading to improved yields and reduced formation of impurities. Real-time monitoring through inline analytical techniques allows for immediate process adjustments to maintain optimal reaction conditions throughout the production cycle.
Solvent selection for industrial processes often differs from laboratory procedures, with considerations for cost, safety, environmental impact, and recycling potential. Green chemistry principles may guide the selection of more environmentally benign solvents or the development of solvent-free alternatives for certain reaction steps. Recovery and recycling of solvents and reagents become economically viable at industrial scales, reducing waste generation and production costs.
Purification strategies at industrial scales typically emphasize crystallization and filtration over chromatographic methods, as these are generally more cost-effective and scalable. Development of optimized crystallization protocols, potentially using antisolvent addition or temperature cycling, can enhance yield and purity while minimizing solvent usage. Quality control measures, including rigorous testing for residual solvents, reagents, and by-products, ensure consistent product quality across production batches.
Biological Activity and Applications
Role in Peptide Synthesis
The primary biological relevance of N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-(2,4,6-trimethylphenyl)sulfonylimidazol-4-yl]propanoic acid lies in its utility as a building block for the synthesis of histidine-containing peptides with specific biological activities. The protected histidine residue can be incorporated into growing peptide chains using standard peptide coupling techniques, including carbodiimide-based methods, active ester formation, or other activation strategies. The protecting groups prevent unwanted side reactions during peptide bond formation, ensuring the fidelity of the synthetic process.
The Boc/Mts protection strategy is particularly well-suited for certain synthetic approaches in peptide chemistry, especially those employing the Boc/Benzyl (Bn) orthogonal protection scheme. In this approach, the Boc group on the alpha-amino position is removed at each coupling step using mild acidic conditions (typically trifluoroacetic acid), while the side-chain protections (including the Mts group on histidine) remain intact throughout the synthesis. Final deprotection of all side-chain protecting groups is typically achieved using stronger acidic conditions, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).
The specific choice of Mts as the protecting group for the imidazole side chain of histidine offers advantages in terms of stability during the synthesis and selective removal during the final deprotection step. This protection strategy is particularly valuable when synthesizing peptides containing multiple histidine residues or other amino acids with reactive side chains that require orthogonal protection.
Research Applications
In biochemical research, N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-(2,4,6-trimethylphenyl)sulfonylimidazol-4-yl]propanoic acid finds application in various areas related to peptide science and protein research. The compound enables the synthesis of custom peptides designed to study protein-protein interactions, enzyme mechanisms, receptor binding, and other biological processes involving histidine-containing peptides or proteins. Such synthetic peptides serve as valuable tools for understanding the structural and functional roles of histidine residues in biological systems.
Histidine residues play crucial roles in many proteins, particularly in enzyme active sites where the imidazole side chain can participate in acid-base catalysis, metal coordination, and hydrogen bonding interactions. By incorporating protected histidine residues into synthetic peptides, researchers can create model systems to study these functions in controlled environments. Additionally, synthetic peptides containing modified histidine residues (such as those with isotopic labels or unnatural substitutions) can provide insights into reaction mechanisms and binding interactions that would be difficult to obtain using natural proteins.
The compound also facilitates structure-activity relationship (SAR) studies involving histidine-containing peptides, where systematic modifications to peptide sequence or structure are correlated with changes in biological activity. Such studies are essential for understanding the molecular basis of peptide-receptor interactions and for the rational design of peptide-based drugs with improved properties.
Industrial and Pharmaceutical Applications
In industrial and pharmaceutical settings, N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-(2,4,6-trimethylphenyl)sulfonylimidazol-4-yl]propanoic acid serves as a key building block for the production of histidine-containing peptides with commercial applications. These include:
Application | Description | Examples |
---|---|---|
Therapeutic Peptides | Peptide-based drugs targeting various diseases | Angiotensin-converting enzyme (ACE) inhibitors, which often contain modified histidine residues |
Diagnostic Reagents | Peptides used in diagnostic assays or imaging | Histidine-rich peptides for metal detection or as components of targeted contrast agents |
Enzyme Inhibitors | Peptides designed to block specific enzyme activities | Metalloprotease inhibitors containing histidine-metal binding motifs |
Antimicrobial Peptides | Peptides with activity against bacteria, fungi, or viruses | Histidine-rich antimicrobial peptides that disrupt microbial membranes |
Catalytic Peptides | Synthetic peptides with enzyme-like catalytic activity | Histidine-containing peptides that mimic enzyme active sites |
The pharmaceutical industry, in particular, has shown increasing interest in peptide-based therapeutics due to their high specificity, potency, and potentially reduced side effects compared to small-molecule drugs. Histidine-containing peptides are especially valuable in pharmaceutical applications due to the unique properties of the histidine side chain, including its ability to bind metals, participate in acid-base chemistry, and adopt different protonation states at physiological pH values.
Chemical Reactions and Modifications
Deprotection Strategies
The Boc group on the alpha-amino position is typically removed using acidic conditions, with trifluoroacetic acid (TFA) being the most common reagent. In a typical procedure, the protected peptide is treated with neat TFA or a solution of TFA in dichloromethane (typically 25-50% v/v) for 30-60 minutes at room temperature. This treatment generates the corresponding trifluoroacetate salt of the amino group, which may require neutralization before subsequent coupling reactions. For more acid-sensitive peptides, milder conditions such as 4M HCl in dioxane or formic acid may be employed, albeit with longer reaction times.
The Mts group on the imidazole side chain is more resistant to acidic conditions than the Boc group, which allows for selective deprotection of the alpha-amino group while maintaining side-chain protection. Complete removal of the Mts group typically requires stronger acidic conditions, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), often in the presence of scavengers to trap reactive intermediates and prevent side reactions. These harsh conditions are usually applied only at the final stage of peptide synthesis, after the complete peptide sequence has been assembled.
Coupling Reactions
In peptide synthesis, N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-(2,4,6-trimethylphenyl)sulfonylimidazol-4-yl]propanoic acid participates in coupling reactions to form amide bonds with the amino groups of other amino acids or peptides. These coupling reactions typically involve activation of the carboxylic acid group to enhance its reactivity toward nucleophilic attack by an amino group. Various coupling reagents and methods can be employed, each with its advantages and limitations.
Carbodiimide-based coupling reagents, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are commonly used for activating the carboxylic acid. These reagents form an O-acylisourea intermediate that reacts readily with amino groups to form amide bonds. To minimize racemization and improve efficiency, additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often included in the reaction mixture.
Alternative coupling methods include the use of phosphonium or uronium salts, such as benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU). These reagents typically offer faster reaction kinetics and reduced racemization compared to carbodiimide methods. For particularly challenging couplings, more potent activating agents such as (7-azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) or COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) may be employed.
Side Reactions and Challenges
Despite the protection strategy employed in N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-(2,4,6-trimethylphenyl)sulfonylimidazol-4-yl]propanoic acid, several side reactions and challenges may arise during its use in peptide synthesis. Understanding these potential complications is essential for developing effective synthetic strategies and troubleshooting problems that may arise during synthesis.
Racemization at the alpha carbon is a common concern in peptide coupling reactions, particularly for amino acids with electronegative side chains like histidine. This stereochemical erosion typically occurs via base-catalyzed enolization or through the formation of azlactone (oxazolone) intermediates. To minimize racemization, coupling reactions involving histidine derivatives should employ carefully optimized conditions, including the use of appropriate additives (e.g., HOBt or HOAt) and control of reaction temperature and time.
Incomplete deprotection of the Mts group can lead to peptides with residual protecting groups, which may be difficult to detect and purify. Additionally, under the strong acidic conditions used for final deprotection, various side reactions may occur, including alkylation of nucleophilic amino acid side chains by carbocations generated from the protecting groups. To mitigate these issues, scavengers such as anisole, thioanisole, or 1,2-ethanedithiol (EDT) are typically included in the deprotection mixture to trap reactive electrophiles.
The bulky nature of the Mts protecting group can also lead to steric hindrance during coupling reactions, potentially resulting in slow or incomplete couplings when the protected histidine is incorporated into peptide sequences. This challenge may necessitate extended reaction times, more potent coupling reagents, or alternative synthetic strategies such as fragment coupling approaches.
Comparisons with Similar Compounds
Alternative Protected Forms of Histidine
Several alternative protected forms of histidine exist, each with distinct advantages and limitations for specific applications in peptide synthesis. Comparing these alternatives with N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-(2,4,6-trimethylphenyl)sulfonylimidazol-4-yl]propanoic acid provides valuable insights into the selection criteria for protected amino acids in different synthetic contexts.
Protected Form | Alpha Protection | Imidazole Protection | Advantages | Limitations |
---|---|---|---|---|
Boc-His(Mts)-OH | Boc | Mts | Stable to basic conditions; Mts provides robust protection of imidazole | Requires strong acids for final deprotection; Mts can cause steric hindrance |
Fmoc-His(Trt)-OH | Fmoc | Trityl (Trt) | Compatible with solid-phase peptide synthesis; mild deprotection conditions | Trityl group is sensitive to acids; more expensive |
Boc-His(Dnp)-OH | Boc | 2,4-Dinitrophenyl (Dnp) | Strong protection of imidazole; historically well-established | Requires nucleophiles for deprotection; can cause side reactions |
Fmoc-His(Bum)-OH | Fmoc | tert-Butoxymethyl (Bum) | Compatible with Fmoc chemistry; good stability | Requires strong acids for final deprotection |
Boc-His(Bom)-OH | Boc | Benzyloxymethyl (Bom) | Highly stable protection; compatible with Boc chemistry | Requires harsh conditions for deprotection; potential for side reactions |
The choice between these alternatives depends on factors such as the synthetic strategy being employed (e.g., solid-phase vs. solution-phase synthesis), the presence of other functional groups in the peptide that might be affected by deprotection conditions, and the desired properties of the final peptide product. For example, in solid-phase peptide synthesis using the Fmoc strategy, Fmoc-His(Trt)-OH would be the preferred choice, while for solution-phase synthesis using the Boc strategy, Boc-His(Mts)-OH or one of the other Boc-protected derivatives would be more appropriate.
Structure-Activity Relationships
The specific protecting groups present in N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-(2,4,6-trimethylphenyl)sulfonylimidazol-4-yl]propanoic acid influence its reactivity, stability, and utility in peptide synthesis. Understanding these structure-activity relationships is essential for optimizing synthetic strategies and predicting potential challenges.
The Boc group on the alpha-amino position provides protection against unwanted reactions while maintaining compatibility with basic conditions commonly used in peptide coupling. The tert-butyl component of the Boc group creates steric hindrance around the amino group, enhancing the stability of the protection but potentially slowing down deprotection reactions. The carbamate linkage in the Boc group exhibits distinct reactivity compared to other amino-protecting groups like Fmoc (fluorenylmethyloxycarbonyl) or Z (benzyloxycarbonyl), particularly in terms of stability to basic conditions and lability to acids.
The Mts group on the imidazole side chain offers robust protection against various reaction conditions while allowing for eventual removal under appropriate deprotection conditions. The 2,4,6-trimethyl substitution pattern on the phenyl ring of the Mts group provides additional steric bulk that enhances the stability of the protecting group but may also increase the likelihood of incomplete deprotection in certain contexts. The sulfonyl linkage creates an electron-withdrawing effect on the imidazole nitrogen, reducing its nucleophilicity and basicity, which is beneficial for preventing side reactions during peptide synthesis.
Future Perspectives and Research Directions
Emerging Applications
The continued development of peptide therapeutics and advances in protein engineering suggest expanding roles for specialized building blocks like N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-(2,4,6-trimethylphenyl)sulfonylimidazol-4-yl]propanoic acid. Several emerging applications warrant particular attention:
Peptidomimetics represent an exciting frontier where natural amino acids are modified or replaced with non-natural analogues to enhance properties such as stability, bioavailability, or receptor selectivity. Protected histidine derivatives play crucial roles in these designs, particularly for targeting metalloenzymes or creating synthetic catalysts. The specific protection strategy embodied in N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-(2,4,6-trimethylphenyl)sulfonylimidazol-4-yl]propanoic acid might prove advantageous for certain synthetic approaches in this field.
Peptide-based nanomaterials represent another growing application area, where self-assembling peptides form structures with defined properties for applications in drug delivery, tissue engineering, or catalysis. Histidine-containing peptides are particularly valuable in this context due to their pH-responsive behavior and metal-binding capabilities. The ability to selectively incorporate histidine residues with controlled reactivity, facilitated by protected precursors like N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-(2,4,6-trimethylphenyl)sulfonylimidazol-4-yl]propanoic acid, enables precise control over the properties of these materials.
The field of peptide-based imaging agents for medical diagnostics represents another promising direction. Histidine's ability to coordinate with various metal ions makes it valuable for creating peptide chelators for radiometals used in positron emission tomography (PET) or single-photon emission computed tomography (SPECT). Protected histidine derivatives enable the synthesis of peptide-based imaging agents with precisely positioned metal-binding sites.
Synthetic Methodology Innovations
Advances in synthetic methodology continue to enhance the utility and accessibility of complex protected amino acids like N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-(2,4,6-trimethylphenyl)sulfonylimidazol-4-yl]propanoic acid. Several innovative approaches merit consideration:
Flow chemistry and continuous manufacturing represent transformative technologies for the production of peptide building blocks. These approaches offer advantages in terms of reaction control, scalability, and safety, particularly for steps involving hazardous reagents or exothermic reactions. Application of these technologies to the synthesis of protected histidine derivatives could enhance efficiency and reduce costs, making these valuable building blocks more accessible for research and industrial applications.
Green chemistry principles are increasingly being applied to peptide synthesis, focusing on reducing waste, improving atom economy, and eliminating hazardous reagents or solvents. Development of more environmentally benign routes to protected amino acids, potentially including enzymatic methods or biocatalysis, represents an important direction for future research. Such advances might include alternatives to the traditional protecting groups used in N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-(2,4,6-trimethylphenyl)sulfonylimidazol-4-yl]propanoic acid that offer similar utility with reduced environmental impact.
Computational methods for predicting reactivity and designing synthetic routes have advanced significantly in recent years. Application of these tools to the optimization of protected amino acid synthesis could lead to more efficient processes with higher yields and fewer side products. Computational approaches might also guide the development of novel protecting group strategies tailored to specific applications in peptide science.
Challenges and Opportunities
Despite the value of specialized protected amino acids like N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-(2,4,6-trimethylphenyl)sulfonylimidazol-4-yl]propanoic acid, several challenges must be addressed to fully realize their potential in research and industrial applications. These challenges also present opportunities for innovation and improvement:
The complexity of protected amino acids contributes to their cost, which can be a limiting factor for large-scale applications or extensive research programs. Development of more efficient synthetic routes, potentially leveraging advances in catalysis or flow chemistry, could reduce production costs and expand accessibility. Additionally, the creation of more standardized quality control methods specific to protected amino acids would ensure consistent performance in demanding applications like pharmaceutical production.
The environmental impact of peptide synthesis, including the production and use of protected amino acids, represents a growing concern. Many traditional protection strategies involve hazardous reagents or generate significant waste streams. Research into more sustainable alternatives, such as recyclable protecting groups or enzymatic approaches to selective protection and deprotection, offers promising directions for reducing the environmental footprint of peptide science.
The integration of protected amino acid chemistry with emerging technologies such as automation, artificial intelligence, and high-throughput experimentation presents both challenges and opportunities. Adapting the synthesis and application of compounds like N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-(2,4,6-trimethylphenyl)sulfonylimidazol-4-yl]propanoic acid to these new paradigms requires careful consideration of factors such as compatibility with automated systems, stability under high-throughput conditions, and suitability for data-driven optimization approaches.
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